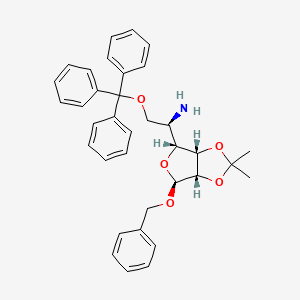

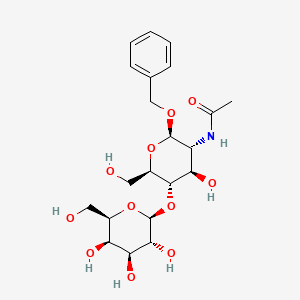

Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

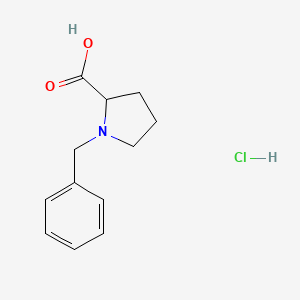

Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside, also known as this compound, is a useful research compound. Its molecular formula is C₃₅H₃₇NO₅ and its molecular weight is 551.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside is involved in complex chemical syntheses and structural analyses. For instance, Hanaya and Yamamoto (2002) described a process starting from methyl 2,3-O-isopropylidene-α-D-mannofuranoside, leading to the preparation of 5-deoxy-5-(hydroxyphosphinyl)-D-mannopyranose and -L-gulopyranose derivatives, crucial for further chemical transformations (Hanaya & Yamamoto, 2002). Similarly, Gourlain et al. (2000) developed a methodology for the synthesis of methyl 6-C-alkyl-6-deoxy-alpha-D-mannofuranoside derivatives from a related compound, which plays a significant role in the field of carbohydrate chemistry (Gourlain, Wadouachi, & Beaupère, 2000).

Pharmaceutical Development

In the domain of pharmaceuticals, Trivedi et al. (2012) synthesized a series of new ferrocene–carbohydrate amides from sugar derivatives, including a compound closely related to this compound. These compounds were evaluated for their cytotoxicity, antimicrobial activity, and antioxidant properties, showcasing the importance of such sugar derivatives in the development of bioactive compounds (Trivedi et al., 2012).

Chemical Reactions and Synthesis Pathways

The compound has also been central in studies exploring new chemical reactions and synthesis pathways. For example, Ning and Kong (2001) synthesized various anhydro sugar derivatives and studied their reactions, indicating the compound's role in understanding and developing new synthetic routes in carbohydrate chemistry (Ning & Kong, 2001).

Mechanism of Action

Target of Action

It is known to be widely used in biomedical research, suggesting that it may interact with a variety of molecular targets .

Mode of Action

It is known to operate as an efficacious inhibitor, selectively targeting intricate molecular pathways .

Biochemical Pathways

Its efficacy in studying diverse ailments, including bacterial infections and viral maladies, suggests that it may influence a variety of biochemical pathways .

Pharmacokinetics

It is known to be soluble in chloroform and dichloromethane , which may influence its bioavailability.

Result of Action

Its utilization predominantly lies as a primary substance in the fabrication of diverse medicinal entities , suggesting that it may have a variety of effects at the molecular and cellular level.

Action Environment

It is recommended to be stored at -20° c , indicating that temperature may play a role in maintaining its stability.

Properties

IUPAC Name |

(1R)-1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37NO5/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-33H,23-24,36H2,1-2H3/t29-,30-,31+,32+,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBAKPKYLDUOFM-ZPZOKNLESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)OCC6=CC=CC=C6)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)OCC6=CC=CC=C6)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91364-15-7 |

Source

|

| Record name | Phenylmethyl 5-amino-5-deoxy-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-α-D-mannofuranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91364-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

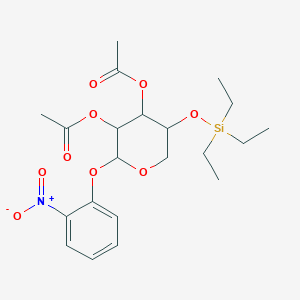

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

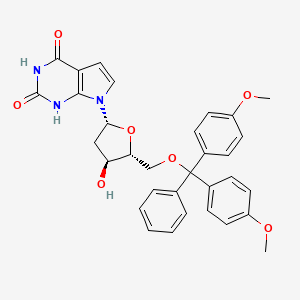

![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)

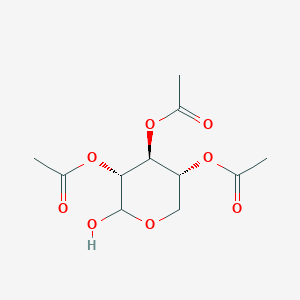

![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)

![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)